Methyl 4-hydroxypyrrolo[1,2-f][1,2,4]triazine-6-carboxylate is a complex organic compound with significant interest in medicinal chemistry and drug discovery. It belongs to the class of pyrrolo[1,2-f][1,2,4]triazines, which are known for their diverse biological activities. The compound is characterized by its unique molecular structure that includes a pyrrole ring fused to a triazine moiety.
The synthesis of methyl 4-hydroxypyrrolo[1,2-f][1,2,4]triazine-6-carboxylate typically involves several steps:
The synthesis can be optimized using microwave-assisted methods, which have been shown to enhance yields and reduce reaction times significantly compared to classical heating methods . For example, yields can improve from approximately 66% under classical conditions to over 80% with microwave assistance.
The molecular formula for methyl 4-hydroxypyrrolo[1,2-f][1,2,4]triazine-6-carboxylate is , with a molecular weight of approximately 193.16 g/mol. The structure features:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to characterize this compound. For instance, NMR spectra provide insights into the hydrogen and carbon environments within the molecule .
Methyl 4-hydroxypyrrolo[1,2-f][1,2,4]triazine-6-carboxylate can participate in various chemical reactions:
The reactivity of this compound is influenced by its functional groups. For example, the hydroxyl group can facilitate hydrogen bonding, enhancing its solubility in polar solvents and its reactivity in condensation reactions .
The biological activity of methyl 4-hydroxypyrrolo[1,2-f][1,2,4]triazine-6-carboxylate is primarily attributed to its ability to interact with specific biological targets such as enzymes involved in cell proliferation and survival pathways.
Research indicates that derivatives of pyrrolo[1,2-f][1,2,4]triazines exhibit potent cytotoxic effects against various cancer cell lines due to their ability to inhibit kinase activities essential for tumor growth .
Relevant data from spectral analyses can provide further insights into these properties .
Methyl 4-hydroxypyrrolo[1,2-f][1,2,4]triazine-6-carboxylate has potential applications in:
Its derivatives continue to be explored for their therapeutic potential against various diseases .
The pyrrolo[1,2-f][1,2,4]triazine core represents a privileged scaffold in medicinal chemistry, characterized by its fused bicyclic architecture with bridgehead nitrogen atoms that confer unique electronic properties and hydrogen-bonding capabilities. This heterocyclic system emerged prominently in pharmaceutical research during the late 20th century, with Methyl 4-hydroxypyrrolo[1,2-f][1,2,4]triazine-6-carboxylate (CAS 900783-11-1) gaining recognition as a versatile synthetic intermediate. Its molecular framework combines a pyrrole ring annulated to a 1,2,4-triazine, creating a planar, electron-rich system that readily interacts with biological targets. The strategic positioning of the 4-hydroxy and 6-carboxylate groups enables diverse chemical modifications, facilitating structure-activity relationship (SAR) explorations across therapeutic areas. This adaptability positions it as a molecular "chassis" for constructing targeted bioactive compounds, particularly in antiviral and oncology domains where its pharmacokinetic properties and target affinity have been extensively explored [1] [8].
The synthesis and commercialization of this specific compound reflect advances in heterocyclic methodology. Suppliers offer it with documented CAS registration and purity specifications, highlighting its established role in pharmaceutical development. Its molecular formula (C₈H₇N₃O₃) and weight (193.16 g/mol) place it within favorable drug-like space, adhering to Lipinski's rule of five parameters. The compound's hazard profile (H317/H319) necessitates careful handling but does not preclude its research utility [1] [2]. The commercial availability of this scaffold through specialized chemical suppliers has accelerated its investigation in drug discovery programs worldwide, particularly in India's pharmaceutical sector where such intermediates see significant utilization [4].
Methyl 4-hydroxypyrrolo[1,2-f][1,2,4]triazine-6-carboxylate serves as a critical precursor to clinically significant therapeutics, most notably in the antiviral domain. Its structural homology with purine nucleobases enables mimicry of endogenous nucleotides, disrupting viral replication machinery. This molecular mimicry underpins the activity of compounds like remdesivir, which contains a related pyrrolo[2,1-f][1,2,4]triazine moiety and has received emergency authorization for severe COVID-19 treatment. The scaffold's ability to inhibit RNA-dependent RNA polymerases (RdRp) in viruses including SARS-CoV-2, Ebola, and norovirus highlights its broad-spectrum potential [3] . Recent studies demonstrate that strategic modifications of this core yield compounds with low cytotoxicity (CC₅₀ > 100 µg/mL) and high antiviral potency (IC₅₀ 4 µg/mL against influenza A/H1N1), achieving selectivity indices up to 188 – suggesting favorable therapeutic windows .
Table 1: Antiviral Applications of Pyrrolotriazine Derivatives
Compound Modification | Viral Target | Key Activity Metric | Mechanistic Insight |
---|---|---|---|
C-Nucleoside analogs | Human/Murine Norovirus | RdRp Inhibition | Competitive nucleotide inhibition |
4-Aminopyrrolotriazine derivatives | Influenza A (H1N1) | IC₅₀ 4 µg/mL (SI 188) | Neuraminidase inhibition via docking |
Remdesivir-related structures | SARS-CoV-2, Ebola | Emergency authorization status | Delayed chain termination |
7-Bromo-2-(methylsulfanyl) analogs | Broad-spectrum RNA viruses | Cross-genotype inhibition | Non-nucleoside polymerase inhibition |
In kinase inhibition, the scaffold's planar geometry facilitates ATP-competitive binding within kinase catalytic clefts. The 4-hydroxy group acts as a hydrogen bond donor critical for engaging hinge region residues, while the C-6 carboxylate provides a vector for attaching hydrophobic substituents that occupy selectivity pockets. This versatility has yielded inhibitors targeting vascular endothelial growth factor receptor-2 (VEGFR-2), anaplastic lymphoma kinase (ALK), and epidermal growth factor receptor (EGFR) – key oncology targets. The structural evolution from Methyl 4-hydroxypyrrolo[1,2-f][1,2,4]triazine-6-carboxylate to advanced inhibitors demonstrates how C-5 and C-7 modifications (e.g., bromination at C-7) modulate potency and selectivity across kinase families [6] [8]. Molecular docking reveals that 4-hydroxy positioning enables critical hydrogen bonding with kinase backbone atoms, while ester derivatization at C-6 fine-tunes cell permeability and target residence time .
Structural analogs of Methyl 4-hydroxypyrrolo[1,2-f][1,2,4]triazine-6-carboxylate demonstrate how subtle modifications profoundly influence biological activity. Ethyl 4-hydroxy-5-isopropylpyrrolo[1,2-f][1,2,4]triazine-6-carboxylate (CAS 651744-40-0) exemplifies this principle: replacing the methyl ester with ethyl ester marginally increases lipophilicity (cLogP +0.3), while the C-5 isopropyl group introduces steric bulk that enhances kinase selectivity. This analog shows distinct target preferences compared to the parent compound, particularly against hepatocyte growth factor receptor (c-Met) kinases [4]. Conversely, Ethyl 5-ethyl-4-hydroxypyrrolo[1,2-f][1,2,4]triazine-6-carboxylate (CAS 310436-60-3) demonstrates how alkyl chain length at C-5 influences cellular permeability and off-target effects, though both analogs maintain the core hydrogen-bonding pharmacophore essential for target engagement [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7